molecular formula C12H18N2S B1438746 2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline CAS No. 1156220-85-7

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline

Cat. No. B1438746
M. Wt: 222.35 g/mol
InChI Key: PVNZJSSCDHVCQR-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline , also known by its IUPAC name 2-methyl-4-[(thiomorpholin-4-yl)methyl]aniline , is an organic compound with the molecular formula C₁₂H₁₈N₂S . It has a molecular weight of approximately 222.35 g/mol . The compound features a thiomorpholine ring attached to a phenylamine moiety, with a methyl group at the 2-position.

Scientific Research Applications

Environmental Toxicity and Remediation

  • Embryonic Development Assay with Daphnia Magna : An assay using Daphnia magna embryos was employed to investigate the adverse effects of aniline derivatives. This study provided crucial insights into the toxicity of these compounds and the differences in sensitivity between life stages. The assay was found to be sensitive to aniline derivatives, demonstrating their potential environmental impact (Abe et al., 2001).
  • Remedial Technologies for Aniline Derivatives : A comprehensive review of remedial technologies for the elimination of aniline and its derivatives from wastewater was conducted. The study indicated that Advanced Oxidation Processes (AOPs) were the most cost-effective and efficient technologies for this purpose, highlighting the environmental significance of managing these compounds (Chaturvedi & Katoch, 2020).

Biochemical Research and Drug Development

  • Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a class of compounds related to aniline derivatives, have been extensively studied for various therapeutic activities. This review covers patents on therapeutic activities of these compounds, highlighting their potential in drug discovery for cancer, CNS disorders, and infectious diseases (Singh & Shah, 2017).
  • Behavioral Pharmacology of Selective Antagonists : The anxiolytic and antidepressant potential of specific antagonists related to aniline derivatives was reviewed, emphasizing the utility of these compounds in the treatment of anxiety and affective disorders (Hudzik et al., 2003).

Biomolecular Detection and Sensing

  • Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to aniline derivatives, has been used to develop chemosensors for various analytes. This review highlights the high selectivity and sensitivity of DFP-based chemosensors, demonstrating the versatility of aniline derivatives in biomolecular detection (Roy, 2021).

properties

IUPAC Name

2-methyl-3-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNZJSSCDHVCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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